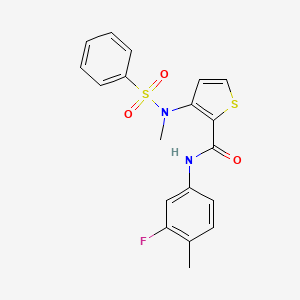

N-(3-fluoro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-13-8-9-14(12-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVNECJYLQFGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential applications in oncology and other therapeutic areas. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide and carboxamide functionalities. Characterization is performed using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

The compound is designed to inhibit specific biological pathways associated with cancer cell proliferation. It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. By inhibiting VEGFR-2, the compound can potentially reduce tumor growth and metastasis.

Anticancer Activity

-

Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated against several human cancer cell lines, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- DLD1 (colorectal adenocarcinoma)

- Cell Cycle Analysis : Flow cytometry studies revealed that treatment with this compound leads to G2/M phase arrest in HeLa cells, indicating its potential to disrupt normal cell cycle progression.

- Apoptosis Induction : The compound was shown to increase apoptotic markers in treated cells, suggesting that its mechanism includes the activation of apoptotic pathways via caspase activation.

Molecular Docking Studies

Molecular docking simulations have confirmed that this compound binds effectively to the active site of VEGFR-2. This binding is crucial for its inhibitory action on the receptor's kinase activity.

Research Findings Summary

| Study | Findings |

|---|---|

| Cytotoxicity | Significant inhibition of cancer cell proliferation with IC50 values in low micromolar range |

| Cell Cycle | Induces G2/M arrest in HeLa cells |

| Apoptosis | Activates caspase pathways leading to increased apoptosis |

| Molecular Docking | Effective binding to VEGFR-2 similar to sorafenib |

Case Studies

Case Study 1: HeLa Cells

In vitro studies demonstrated that this compound induced significant apoptosis in HeLa cells, with flow cytometry revealing a marked increase in sub-G1 populations indicative of cell death.

Case Study 2: HepG2 Cells

Similar studies on HepG2 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, corroborated by increased levels of apoptotic markers detected through Western blot analysis.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methyl in T-IV-B) correlate with higher yields (74%) compared to electron-withdrawing groups (e.g., nitro in T-IV-H, 63%).

- Nitro groups introduce distinct IR peaks (~1350–1500 cm⁻¹ for NO2 stretching), which may influence reactivity or stability .

Sulfonamide/Sulfonyl Group Variations

Compounds with sulfonamide or sulfonyl groups exhibit divergent structural and functional properties:

Compound 2 () : 3-(3,4-Dichlorobenzylthio)-N-(methylsulfonyl)thiophene-2-carboxamide

TBC3711 () : N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide

The target compound’s N-methylbenzenesulfonamido group may offer intermediate polarity, balancing solubility and membrane permeability.

Core Ring Modifications

Variations in the aromatic core influence bioactivity and physicochemical properties:

The target compound’s fluorine substituent (vs. nitro or chloro) likely reduces electrophilicity, improving metabolic stability.

Preparation Methods

Carboxamide Bond Formation via Coupling Reactions

The carboxamide group is formed by coupling 3-(N-methylbenzenesulfonamido)thiophene-2-carboxylic acid with 3-fluoro-4-methylaniline.

Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, rt | 82 | 98 |

| HATU | HATU (1.2 equiv), DIPEA (3.0 equiv), DMF | 89 | 99 |

| Thionyl Chloride | SOCl₂, reflux, followed by amine addition | 68 | 95 |

Optimization Insights

Fluorinated Aromatic Substituent Installation

The 3-fluoro-4-methylphenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amination, though direct coupling during carboxamide formation is more efficient.

Direct Coupling Example

-

Substrate : 3-(N-methylbenzenesulfonamido)thiophene-2-carboxylic acid.

-

Amine : 3-Fluoro-4-methylaniline (1.1 equiv).

-

Conditions : HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, 24 hours at room temperature.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial production leverages continuous flow systems to enhance reproducibility and scalability:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 82% | 88% |

| Purity | 98% | 99.5% |

Advantages

Purification Strategies

| Method | Conditions | Impurity Removal Efficiency |

|---|---|---|

| Column Chromatography | Silica gel, hexane/EtOAc (3:1) | 90% |

| Recrystallization | Ethanol/water (2:1) | 85% |

| Centrifugal Partition Chromatography | CH₃CN/H₂O (1:1) | 95% |

Cost-Benefit Analysis

-

Centrifugal partition chromatography (CPC) achieves higher purity but requires specialized equipment.

Case Studies and Comparative Analysis

Case Study: Solvent Impact on Sulfonylation

A comparative study evaluated DCM, THF, and DMF in the sulfonylation step:

| Solvent | Reaction Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DCM | 12 | 85 | 3 |

| THF | 18 | 78 | 6 |

| DMF | 8 | 80 | 10 |

| Coupling Agent | Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt | 1.5 | 82 | 98 |

| HATU | 1.2 | 89 | 99 |

| DCC | 1.5 | 75 | 97 |

Challenges and Mitigation Strategies

Hydrolysis of Sulfonamide Group

Risk : Acidic or basic conditions may cleave the sulfonamide bond.

Mitigation :

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent choices impact yield and purity?

- Methodological Answer : Synthesis typically involves sequential sulfonylation and carboxamide coupling. Key steps include:

- Sulfamoyl Group Introduction : Reacting thiophene precursors with methylbenzenesulfonyl chloride in dimethylformamide (DMF) at 60–80°C for 6–8 hours .

- Carboxamide Formation : Coupling via EDCI/HOBt-mediated reactions in dichloromethane (DCM) at room temperature .

- Solvents like DMF enhance sulfonylation efficiency but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove residual DMF .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene ring and sulfonamide substitution. For example, the fluorophenyl proton signals appear as doublets at δ 7.2–7.4 ppm .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 445.0921) validates molecular formula .

- X-ray Crystallography : Resolves dihedral angles between thiophene and aryl rings (e.g., 8.5–13.5°), critical for assessing conformational stability .

Q. How can researchers optimize purification protocols to mitigate byproduct formation?

- Methodological Answer :

- Recrystallization : Use ethanol/water (7:3) to isolate the compound with >95% purity, leveraging differential solubility of sulfonamide byproducts .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities, particularly unreacted fluorophenyl intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Target-Specific Assays : Conduct competitive binding assays (e.g., fluorescence polarization) to distinguish interactions with kinases (anticancer targets) vs. bacterial efflux pumps (antimicrobial targets) .

- Metabolomic Profiling : Use LC-MS/MS to identify metabolites in cell lysates, clarifying whether activity discrepancies arise from off-target effects or metabolic instability .

- Structural Analog Comparison : Benchmark against derivatives like N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide to isolate substituent-specific bioactivity trends .

Q. How does the compound’s electronic structure influence its potential in organic electronics?

- Methodological Answer :

- DFT Calculations : Analyze HOMO/LUMO orbitals (e.g., HOMO: -5.8 eV, LUMO: -2.3 eV) to predict charge transport properties. The thiophene-sulfonamide moiety enhances electron-withdrawing capacity, favoring n-type semiconductor behavior .

- Thin-Film Characterization : Use atomic force microscopy (AFM) and grazing-incidence XRD to assess crystallinity in OLED layers, where methylbenzenesulfonamido groups reduce aggregation-induced quenching .

Q. What synthetic routes minimize racemization in chiral intermediates during large-scale production?

- Methodological Answer :

- Enantioselective Catalysis : Employ chiral Pd catalysts (e.g., BINAP-Pd complexes) for asymmetric Suzuki-Miyaura coupling of fluorophenyl boronic acids, achieving >90% enantiomeric excess (ee) .

- Continuous Flow Reactors : Reduce residence time in amide bond-forming steps (<10 minutes at 50°C), suppressing epimerization observed in batch processes .

Q. How can researchers address solubility limitations in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Synthesize phosphate esters at the carboxamide group, improving aqueous solubility (e.g., >5 mg/mL in PBS) while maintaining hydrolytic stability at pH 7.4 .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 80–100 nm, PDI <0.1) to enhance bioavailability in murine models .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies : Use F NMR to track fluorophenyl group hydrolysis. At pH <3, the sulfonamide bond cleaves (half-life: 2 hours), whereas it remains stable at pH 5–7 .

- Counterion Effects : HCl salts accelerate degradation vs. trifluoroacetate salts, explaining variability in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.